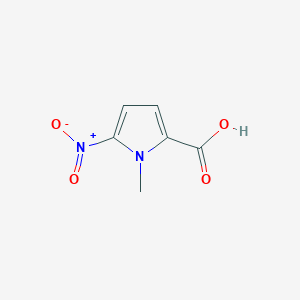

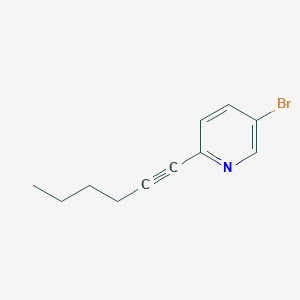

![molecular formula C18N12 B186706 Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile CAS No. 105598-27-4](/img/structure/B186706.png)

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile

Übersicht

Beschreibung

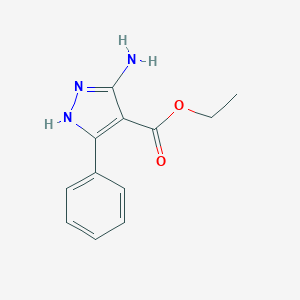

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile, also known as 1,4,5,8,9,12-hexaazatriphenylene (HAT), is an electron-deficient, rigid, planar, aromatic discotic system with excellent π–π stacking ability . It is one of the smallest two-dimensional N-containing polyheterocyclic aromatic systems and has been used as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics .

Synthesis Analysis

HAT derivatives have been used in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications . The design principles and synthetic strategies towards HAT derivatives have been established . A common method of synthesis involves a reaction between sodium thiocyanate (NaSCN) and thionyl chloride (SOCl2) under low temperature and sufficient ventilation .

Molecular Structure Analysis

The molecular structure of Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is planar and rigid, which contributes to its excellent π–π stacking ability . This property makes it a suitable building block in a variety of molecular systems .

Chemical Reactions Analysis

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile can be used as a significant deazotizing agent, commonly used in organic chemical reactions for the deazotization process . It can also be used in other reactions in the field of organic synthesis, such as oxidation, amination, and sulfuration .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.27 and a density of 1.86 . It has a melting point of over 500°C and a predicted boiling point of 988.7±65.0 °C . It is a crystalline solid with an ammonia-like odor and can dissolve in water and some organic solvents like ethanol and dimethylformamide .

Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistors (OFETs)

HAT-CN’s high electron affinity and π-conjugated structure make it a promising material for use in OFETs. These transistors are crucial for developing flexible electronic devices due to their low-cost production and potential for large-area fabrication .

Organic Photovoltaics (OPVs)

In the field of OPVs, HAT-CN could be utilized as an electron acceptor material. Its strong electron affinity can enhance the efficiency of solar cells by facilitating better charge separation and transfer .

Organic Light-Emitting Diodes (OLEDs)

The compound’s properties suggest it could be used in OLEDs, which are used for creating digital display screens. HAT-CN could improve the electron injection layer, enhancing the overall performance of OLEDs .

Fluorescence Sensing

HAT-CN derivatives have shown high-performance fluorescence response to lanthanide ions, particularly lanthanum ions (La3+), with significant emission wavelength shifts and intensity enhancements, which is useful for sensing applications .

Wirkmechanismus

Target of Action

HAT-CN is primarily used in the field of organic electronics . It serves as a charge-transport material , an electron-transport material , or an active layer component . Its high electron affinity and π-conjugated structure suggest potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) .

Mode of Action

HAT-CN is an electron-deficient, rigid, planar, aromatic discotic system with an excellent π–π stacking ability . This allows it to interact effectively with its targets, facilitating electron transport and charge transport in various organic electronic devices .

Biochemical Pathways

Its unique structure and properties enable efficient electron transport, which is critical for the performance of these devices .

Result of Action

The primary result of HAT-CN’s action is the facilitation of electron transport in organic electronic devices . This can lead to improved device performance, including higher efficiency and better stability .

Action Environment

The action of HAT-CN can be influenced by various environmental factors. For instance, it is sensitive to humidity . Therefore, the performance of HAT-CN in devices can be affected by the ambient humidity. Additionally, as mentioned earlier, high temperatures and light exposure can lead to the decomposition of HAT-CN .

Safety and Hazards

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is a stimulant compound. Contact with skin or eyes may cause irritation and discomfort . Therefore, personal protective equipment such as chemical protective gloves, goggles, and lab coats should be worn during operation . It is recommended to operate in a well-ventilated area to avoid inhalation or accidental ingestion .

Zukünftige Richtungen

Given its unique properties and wide range of applications, Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is expected to continue to be a subject of interest in the fields of organic materials and nanoscience . Its use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures reveals the relevance of HAT as a basic scaffold .

Eigenschaften

IUPAC Name |

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHNGUNXLDCATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18N12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile | |

CAS RN |

105598-27-4 | |

| Record name | Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of HAT-CN is C18N12, and its molecular weight is 372.31 g/mol.

ANone: Research has primarily focused on the electronic structure of HAT-CN, particularly its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are crucial for its function in electronic devices. Detailed spectroscopic data beyond this is limited in the provided papers.

A: Studies show that HAT-CN molecules tend to orient in a relatively face-on manner (40°) when deposited as a thin layer (5 nm) on a substrate. In contrast, thicker layers (100 nm) exhibit a more edge-on orientation (62°) [].

A: The different molecular orientations of HAT-CN can influence its work function. Thicker, edge-on oriented HAT-CN layers demonstrate a higher work function, leading to a smaller energy gap between the HAT-CN LUMO and the HOMO of materials like ZnPc []. This enhanced energy level alignment can improve hole injection in devices.

A: Exposure to air can cause changes in the electronic structure of HAT-CN. Specifically, its vacuum level decreases by approximately 0.1 eV, and its HOMO level shifts towards a lower ionization energy by around 0.2 eV. Additionally, new electronic states emerge within the energy gap after air exposure [].

A: Research suggests that HAT-CN possesses better water resistance compared to materials like MoO3. This improved water resistance contributes to the enhanced stability observed in perovskite solar cells employing HAT-CN as a hole modification layer [].

A: HAT-CN is primarily utilized as a hole injection layer (HIL) in various organic electronic devices, including organic light-emitting diodes (OLEDs) [, , , , , , , ], organic field-effect transistors (OFETs) [], organic photovoltaics (OPVs) [], and perovskite solar cells (PSCs) []. Its strong electron-withdrawing nature makes it efficient in extracting electrons, thereby enhancing hole injection.

ANone: HAT-CN significantly enhances OLED efficiency by:

- Improved Hole Injection: Its deep HOMO level facilitates efficient hole injection from the anode into the emissive layer [, , , ].

- Charge Generation and Separation: When used in tandem OLEDs, HAT-CN effectively generates and separates electron-hole pairs at the interface of stacked emitting units, improving charge carrier balance and reducing operating voltage [, , , ].

- Reduced Operating Voltage: The enhanced charge injection and transport properties of HAT-CN contribute to lower operating voltages in OLEDs, improving their power efficiency [, , ].

A: In inverted OLEDs and quantum dot LEDs (QLEDs), HAT-CN is often employed in conjunction with other materials, such as MoO3, to create a hybrid hole injection layer. This combination further enhances hole injection, reduces operating voltage, and improves device efficiency [, , ].

A: Yes, HAT-CN deposition on the channel of transition metal dichalcogenide (TMD) field-effect transistors (FETs) can modulate their threshold voltage by inducing charge transfer. This effect has been observed in both p- and n-channel FETs, shifting their threshold voltage closer to 0 V, resulting in lower switching voltages and improved power consumption in CMOS inverters [].

A: Vacuum-deposited HAT-CN layers exhibit exceptionally high electron mobilities, ranging from 0.1 to 1 cm2 V−1 s−1. This is significantly higher than conventional organic transport layers used in OLEDs, which typically have mobilities below 10−3 cm2 V−1 s−1 []. This high mobility is attributed to the favorable overlap of π orbitals in HAT-CN molecules, even in amorphous thin films.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

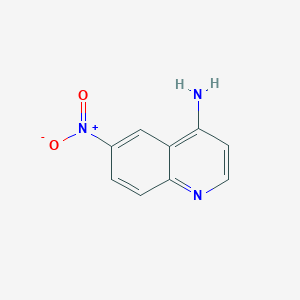

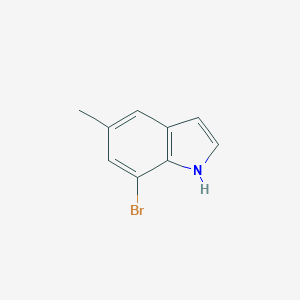

![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)

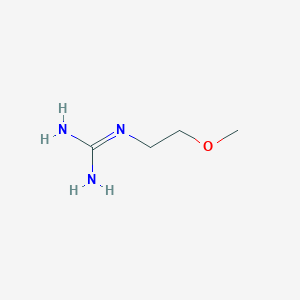

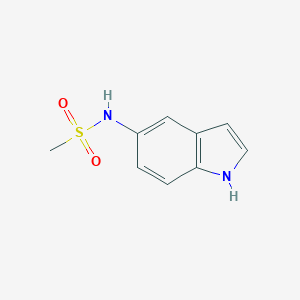

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)

![2-[2-(Chloromethyl)phenyl]ethyl acetate](/img/structure/B186648.png)

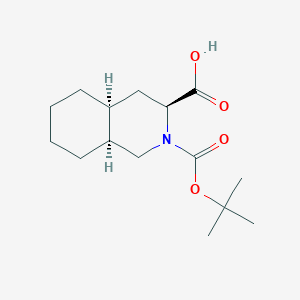

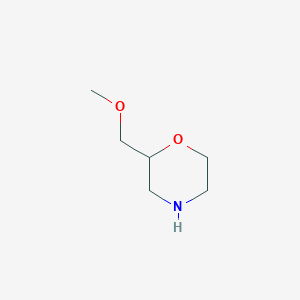

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)